N-(4-Cyclopropylbenzyl)propan-2-amine
Description
N-(4-Cyclopropylbenzyl)propan-2-amine is a secondary amine featuring a cyclopropyl-substituted benzyl group attached to an isopropylamine backbone. Its structure (C₁₃H₁₉N) includes a cyclopropyl ring at the para position of the benzyl moiety, which distinguishes it from analogs with methyl, methoxy, or bulkier substituents.
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
N-[(4-cyclopropylphenyl)methyl]propan-2-amine |
InChI |
InChI=1S/C13H19N/c1-10(2)14-9-11-3-5-12(6-4-11)13-7-8-13/h3-6,10,13-14H,7-9H2,1-2H3 |
InChI Key |
HQDVGLPVFQVOMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Cyclopropylbenzyl)propan-2-amine typically involves the following steps:
Formation of the Benzyl Intermediate: The initial step involves the preparation of 4-cyclopropylbenzyl chloride from 4-cyclopropylbenzyl alcohol using thionyl chloride (SOCl₂) as a reagent.
Nucleophilic Substitution: The benzyl chloride intermediate is then reacted with propan-2-amine in the presence of a base such as sodium hydroxide (NaOH) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Cyclopropylbenzyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or bromine (Br₂).
Common Reagents and Conditions
Oxidation: KMnO₄, H₂O₂
Reduction: LiAlH₄, NaBH₄
Substitution: HNO₃, Br₂
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Secondary or tertiary amines
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
N-(4-Cyclopropylbenzyl)propan-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and receptor binding studies.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-Cyclopropylbenzyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and benzyl groups contribute to the compound’s binding affinity and specificity. The amine group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Structural and Substituent Variations
Key analogs and their substituent effects:
Substituent Effects:
- Its electron-withdrawing nature may influence reactivity in downstream reactions .
- Methoxy : Increases polarity (lower vapor pressure: 0.0181 mmHg at 25°C) and boiling point (254°C) due to hydrogen bonding .
- Bulkier Groups (e.g., cyclohexyl-naphthyl) : Reduce synthetic yield (58% in ) due to steric challenges but enable high enantiomeric separation (99% ee) via chiral UPLC .
Optical Activity and Stereochemistry
- Chiral Separation : Bulkier analogs like N-(cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine exhibit distinct enantiomers with retention times of 2.77 min (−)-form and 3.29 min (+)-form .
- Optical Rotation : Substituents significantly impact optical activity. For example, compound 3ad (with methoxyphenyl and diphenyl groups) shows [α]D²⁰ = −57.45, while simpler analogs like N-(4-methoxybenzyl)propan-2-amine lack reported optical data .
Market and Application Trends
- N-(4-Methylbenzyl)propan-2-amine : Dominates industrial applications, with detailed market forecasts (2020–2025) covering production capacity and regional trade .
- Pharmaceutical Derivatives : this compound is incorporated into carboxamide derivatives (e.g., Example 114), highlighting its role in drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
